molecular formula C23H19FN4O2 B2778693 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941254-83-7

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2778693
CAS No.: 941254-83-7
M. Wt: 402.429
InChI Key: HUXXNQZHJJULEK-ZHACJKMWSA-N
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Description

This compound is a fluorinated oxazole-carbonitrile derivative featuring a 2-fluorobenzoyl-substituted piperazine ring and an (E)-configured styrenyl group. Its molecular formula is C₂₃H₁₉FN₄O₂, with a molecular weight of 394.43 g/mol (estimated). This structural profile suggests applications in medicinal chemistry, particularly as a kinase inhibitor or GPCR modulator .

Properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c24-19-9-5-4-8-18(19)22(29)27-12-14-28(15-13-27)23-20(16-25)26-21(30-23)11-10-17-6-2-1-3-7-17/h1-11H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXXNQZHJJULEK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzoyl Piperazine Intermediate: This step involves the reaction of 2-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Synthesis of the Styryloxazole Intermediate: This step involves the condensation of an appropriate aldehyde with an oxazole derivative in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

    Coupling of Intermediates: The final step involves the coupling of the fluorobenzoyl piperazine intermediate with the styryloxazole intermediate. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that compounds similar to 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile exhibit significant antimicrobial activity. Research has shown that derivatives containing piperazine and oxazole rings can inhibit various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values are critical for assessing the efficacy of these compounds against specific pathogens.

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of key enzymes involved in biological processes. For instance, studies have highlighted its inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. In vitro studies demonstrated that certain derivatives could inhibit tyrosinase activity without exhibiting cytotoxic effects on human cell lines, indicating a promising therapeutic profile for skin-related conditions.

Tyrosinase Inhibition Study

A study explored the inhibitory effects of structurally related piperazine derivatives on tyrosinase activity. The findings revealed that modifications to the structure could enhance inhibitory potency while minimizing toxicity to human cells. This suggests that the compound may be beneficial in treating hyperpigmentation disorders.

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial and fungal strains. Results indicated that some derivatives outperformed traditional antibiotics in specific assays, highlighting their potential as alternative antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorobenzoyl group and piperazine ring are key structural features that enable it to bind to these targets with high affinity. The binding of the compound to its target can modulate the target’s activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure is shared with several analogs, differing in substituent positions, aromatic groups, and functional moieties. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (Benzoyl) Substituent (Ethenyl) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Fluorobenzoyl Phenyl (E)-ethenyl C₂₃H₁₉FN₄O₂ 394.43 High electronegativity, moderate lipophilicity
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl 4-Fluorophenyl (E)-ethenyl C₂₄H₁₈F₂N₄O₂ 440.43 Enhanced metabolic stability, dual fluorination
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile 2-Methylbenzoyl Phenyl (E)-ethenyl C₂₄H₂₂N₄O₂ 398.46 Increased lipophilicity, steric bulk
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl 4-Fluorophenyl (E)-ethenyl C₂₄H₁₈ClFN₄O₂ 436.87 Halogen-driven selectivity, enhanced polarity
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-[2-(2-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Methoxybenzoyl 2-Chlorophenyl (E)-ethenyl C₂₅H₂₂ClN₄O₃ 448.91 Electron-donating methoxy group, steric hindrance

Key Findings:

Substituent Position Effects: 2-Fluorobenzoyl (target compound) vs. Para-substitution often improves metabolic stability due to reduced CYP450 interactions . 2-Methylbenzoyl (): Methyl groups increase lipophilicity (clogP ~3.2 vs.

Styrenyl Group Modifications :

  • 4-Fluorophenyl ethenyl () introduces additional electronegativity, enhancing dipole interactions with target proteins. This analog’s dual fluorination (benzoyl + ethenyl) increases molecular weight by ~46 g/mol compared to the target compound, which may affect pharmacokinetics .
  • 2-Chlorophenyl ethenyl () combines halogen bonding with steric effects, likely improving selectivity for hydrophobic binding pockets .

Biological Implications :

  • Chlorine or methoxy substituents (e.g., 3-chlorobenzoyl or 4-methoxybenzoyl) alter electron distribution, impacting binding affinity to enzymes like kinases. For instance, chloro groups often enhance potency but may increase off-target toxicity .
  • The target compound’s styrenyl group lacks halogenation, suggesting a balance between hydrophobicity and polarity for CNS penetration .

Biological Activity

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine ring, an oxazole moiety, and various functional groups that may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C23H19FN4O2C_{23}H_{19}FN_4O_2 with a molecular weight of 402.4 g/mol. The presence of a fluorobenzoyl group and a phenylethenyl substituent suggests potential interactions with biological targets, making it a candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the Fluorobenzoyl Piperazine Intermediate : Reaction of 2-fluorobenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine) in dichloromethane.
  • Synthesis of the Styryloxazole Intermediate : Condensation of an appropriate aldehyde with an oxazole derivative in the presence of potassium carbonate under reflux conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit several biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of oxazole derivatives, including this compound. For example:

  • Antibacterial Activity : The compound has been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to assess effectiveness against these pathogens.
Bacterial StrainMIC (µg/ml)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa15

These results indicate promising antibacterial properties comparable to standard antibiotics like ampicillin and ciprofloxacin .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans. The following table summarizes the antifungal activity:

Fungal StrainMIC (µg/ml)
Candida albicans5
Aspergillus niger10

These findings suggest that the compound may serve as a potential antifungal agent, warranting further investigation into its mechanisms and efficacy .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes within microbial cells. The structural features, particularly the fluorobenzoyl group and piperazine ring, facilitate binding to these targets, potentially modulating their activity and disrupting cellular processes.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of oxazole derivatives. For instance, modifications to the piperazine moiety have been shown to enhance antibacterial activity against multidrug-resistant strains .

Moreover, research on related compounds has demonstrated significant anticancer properties, indicating that this class of compounds may be versatile in therapeutic applications beyond antimicrobial activity .

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